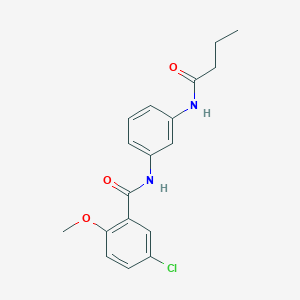![molecular formula C16H17NO7S B245161 (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245161.png)
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as DASPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
作用機序
The mechanism of action of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In cardiovascular cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress by increasing antioxidant enzymes. In neuronal cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid reduces neuronal damage by inhibiting the production of reactive oxygen species and reducing inflammation.
Biochemical and Physiological Effects:
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has also been shown to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.
実験室実験の利点と制限
One of the main advantages of using (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid in lab experiments is its potential use in various scientific research applications. (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has also been found to have low toxicity levels, making it a safer option for research studies. However, one limitation of using (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid, including exploring its potential use in combination with other drugs for cancer treatment, investigating its effects on other cardiovascular diseases, and further understanding its mechanism of action in neuronal cells. Additionally, research can be conducted to improve the solubility of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid in water, making it easier to use in lab experiments.
In conclusion, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is a promising chemical compound that has potential use in various scientific research applications. Its mechanism of action and biochemical and physiological effects make it an interesting subject for further research. With continued research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid may prove to be a valuable tool in the fight against cancer, cardiovascular disease, and neurological disorders.
合成法
The synthesis of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid involves a multi-step process that includes the reaction of 2,5-dimethoxyaniline with p-toluenesulfonyl chloride to form 2,5-dimethoxy-N-(4-methylbenzenesulfonyl)aniline. This compound is then reacted with sodium hydroxide and 4-chlorophenoxyacetic acid to form (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid.
科学的研究の応用
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have potential use in various scientific research applications, including cancer research, cardiovascular research, and neuroscience research. In cancer research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have a protective effect on the heart by reducing inflammation and oxidative stress. In neuroscience research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
特性
分子式 |
C16H17NO7S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C16H17NO7S/c1-22-13-7-8-14(23-2)15(9-13)25(20,21)17-11-3-5-12(6-4-11)24-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) |
InChIキー |
VOGLYNZFYACBFP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
正規SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)

![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)
![N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B245088.png)

![N-[3-(propanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B245090.png)
![4-chloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245095.png)
![5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B245098.png)
![N-[4-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B245099.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B245101.png)